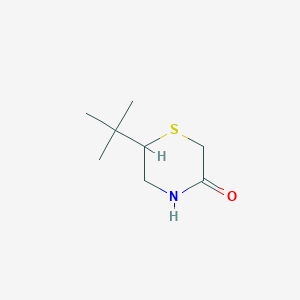
6-(Tert-butyl)thiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butyl)thiomorpholin-3-one is an organic compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a sulfur-containing heterocycle, and the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)thiomorpholin-3-one typically involves the reaction of thiomorpholine with tert-butyl-containing reagents. One common method involves the use of tert-butyl isocyanide in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like benzyltriethylammonium chloride . The reaction is carried out in a solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)thiomorpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives with lower oxidation states.
Substitution: Various tert-butyl-substituted thiomorpholine derivatives.
Scientific Research Applications
6-(Tert-butyl)thiomorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)thiomorpholin-3-one involves its interaction with molecular targets in biological systems. The compound can interact with proteins and enzymes, potentially modulating their activity. The presence of the tert-butyl group can influence the binding affinity and specificity of the compound for its targets. Molecular docking studies have shown that thiomorpholine derivatives can activate Fas (CD95)-mediated apoptosis, which is a pathway involved in programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the tert-butyl group.
4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol: A related compound with a phenol group.
tert-butyl N-[(thiomorpholin-3-yl)methyl]carbamate: A carbamate derivative of thiomorpholine.
Uniqueness
6-(Tert-butyl)thiomorpholin-3-one is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability
Properties
Molecular Formula |
C8H15NOS |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
6-tert-butylthiomorpholin-3-one |
InChI |
InChI=1S/C8H15NOS/c1-8(2,3)6-4-9-7(10)5-11-6/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
DXNNIQKUHGOYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CNC(=O)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















